3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 6,7-dimethoxyquinazoline, and phenylacetic acid.
Condensation Reaction: The initial step could involve a condensation reaction between 3-chlorobenzaldehyde and 6,7-dimethoxyquinazoline to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline core.
Final Modification:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.
Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease progression.
Modulating Receptors: Binding to receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Affecting the replication or transcription of genetic material.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Phenylacetic Acid Derivatives: Compounds containing the phenylacetic acid moiety.
Methoxy-substituted Compounds: Molecules with methoxy groups that influence their chemical properties.
Uniqueness
3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19ClN2O5 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-phenacylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H19ClN2O5/c1-31-21-12-18-19(13-22(21)32-2)26(14-20(28)15-7-4-3-5-8-15)24(30)27(23(18)29)17-10-6-9-16(25)11-17/h3-13H,14H2,1-2H3 |
InChI Key |
WTVHETPAKYSPCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.